molecular formula C33H31N3O7S B1683080 WAY 170523

WAY 170523

Cat. No.: B1683080
M. Wt: 613.7 g/mol
InChI Key: FARMEEAGJWMFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY 170523 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions

WAY 170523 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

WAY 170523 has a wide range of applications in scientific research:

Mechanism of Action

WAY 170523 exerts its effects by selectively inhibiting MMP-13. It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the breakdown of extracellular matrix components, thereby reducing tissue remodeling and invasion of cancer cells. The compound also attenuates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

WAY 170523 is unique due to its high selectivity and potency against MMP-13 compared to other matrix metalloproteinase inhibitors. Similar compounds include:

This compound stands out due to its high selectivity for MMP-13, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

WAY 170523 is a synthetic compound recognized for its potent and selective inhibition of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components. Its biological activity has been extensively studied, revealing significant implications for various pathological conditions, including cancer and osteoarthritis.

This compound functions primarily as an inhibitor of MMP-13, which plays a critical role in tissue remodeling and repair processes. The compound exhibits varying inhibitory potency across different concentrations, with reported IC50 values indicating its effectiveness:

Target Enzyme IC50 (nM)
MMP-1317
MMP-2>1000
MMP-9>10000

These values suggest that this compound is highly selective for MMP-13 compared to other metalloproteinases, making it a valuable tool for studying MMP-related biological processes and diseases .

Osteoarthritis

Research has demonstrated that this compound can significantly reduce MMP-13 expression and activity in models of osteoarthritis (OA). In a study involving rabbits with surgically induced OA, treatment with this compound resulted in decreased cartilage degradation and reduced levels of pro-inflammatory cytokines such as IL-6 and PGE2 . This chondroprotective effect was associated with enhanced expression of cartilage-specific markers like ACAN and COL2A1.

Cancer Research

In the context of cancer, particularly cutaneous squamous cell carcinoma (cSCC), this compound has been shown to inhibit the invasive capabilities of cancer cells. A study indicated that the upregulation of MMP-13 in Kindlin-1-depleted tumors contributed to increased invasion, which was mitigated by treatment with this compound . This highlights the compound's potential in therapeutic strategies aimed at limiting tumor progression and metastasis.

Case Studies

  • Osteoarthritis Model : In a controlled study, rabbits were divided into groups receiving either standard care or treatment with this compound. The results showed:
    • Cartilage Damage : Significantly less damage in the treated group.
    • Cell Apoptosis : Lower rates of apoptotic chondrocytes.
    • Cytokine Levels : Reduced IL-6 and MMP levels in synovial fluid compared to controls.
  • Bronchial Epithelial Repair : In vitro studies indicated that this compound enhances the repair rate of bronchial epithelial cells by inhibiting MMP-13, which is crucial for maintaining epithelial integrity during inflammatory responses .

Summary of Findings

The biological activity of this compound underscores its role as a selective inhibitor of MMP-13, with significant implications across various pathological conditions. The following table summarizes key findings from studies involving this compound:

Study Focus Findings
OsteoarthritisReduced cartilage degradation; lower IL-6 and MMP levels
Cancer (cSCC)Inhibited invasion; reduced MMP-13 expression
Bronchial RepairEnhanced epithelial repair rates

Properties

IUPAC Name

N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMEEAGJWMFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.